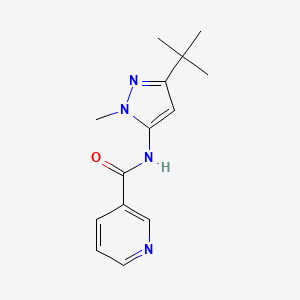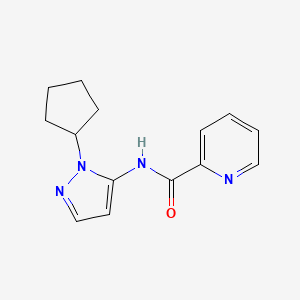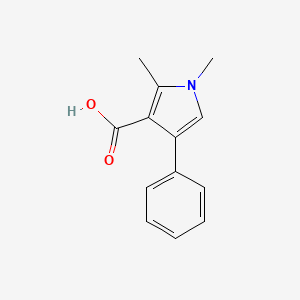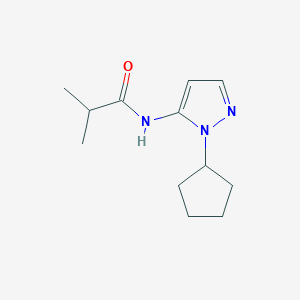
N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-3-carboxamide, also known as BMPPA, is a chemical compound that has been studied for its potential use in scientific research. This compound is a pyrazole-pyridine hybrid that has shown promising results in various studies.
作用机制
The mechanism of action of N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-3-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-3-carboxamide has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of antioxidant and detoxification enzymes. N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-3-carboxamide has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune function.
Biochemical and Physiological Effects:
N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-3-carboxamide has been shown to have various biochemical and physiological effects. In animal models, N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-3-carboxamide has been shown to increase the levels of antioxidant enzymes and reduce oxidative stress. N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-3-carboxamide has also been shown to reduce inflammation and improve immune function. In cancer cells, N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-3-carboxamide has been shown to inhibit cell growth and induce apoptosis.
实验室实验的优点和局限性
One advantage of using N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-3-carboxamide in lab experiments is its high purity and reproducibility of synthesis. N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-3-carboxamide has also been shown to be stable under various conditions, making it suitable for long-term studies. However, one limitation of using N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-3-carboxamide is its limited solubility in aqueous solutions, which may require the use of organic solvents for certain experiments.
未来方向
There are several future directions for the study of N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-3-carboxamide. One direction is to further investigate its mechanism of action and signaling pathways involved. Another direction is to study its potential use in combination with other compounds for enhanced therapeutic effects. Additionally, the potential use of N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-3-carboxamide in clinical trials for various diseases should be explored.
In conclusion, N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-3-carboxamide is a promising compound that has shown potential in various scientific research applications. Its synthesis method is efficient and reproducible, and its mechanism of action involves the modulation of various signaling pathways. N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-3-carboxamide has various biochemical and physiological effects, and its advantages and limitations for lab experiments should be considered. There are several future directions for the study of N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-3-carboxamide, and its potential use in clinical trials should be explored further.
合成方法
The synthesis of N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-3-carboxamide involves the reaction of 3-cyanopyridine with tert-butyl acetoacetate and 3-amino-5-tert-butyl-2-methylpyrazole in the presence of a base. The resulting product is then purified using column chromatography to obtain N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-3-carboxamide in high purity. This synthesis method has been reported to be efficient and reproducible.
科学研究应用
N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-3-carboxamide has been studied for its potential use in various scientific research applications, including neuroprotection, cancer treatment, and inflammation. In neuroprotection studies, N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-3-carboxamide has been shown to protect neurons against oxidative stress and improve cognitive function in animal models. In cancer treatment studies, N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-3-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation studies, N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-3-carboxamide has been shown to reduce inflammation and improve immune function.
属性
IUPAC Name |
N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-14(2,3)11-8-12(18(4)17-11)16-13(19)10-6-5-7-15-9-10/h5-9H,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTBQGQGHPUAGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)C2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-2-methylpyrazol-3-yl)pyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(3-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7501026.png)
![6-(4-methoxyphenyl)-1-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7501029.png)
![azepan-1-yl(6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B7501031.png)
![N-[(2-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7501033.png)

![N-benzyl-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7501044.png)
![N-cyclopropyl-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7501047.png)
![3,5-dimethoxy-N-(5-propan-2-yl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B7501059.png)

![N-(4-chloro-1-methyl-1H-pyrazol-3-yl)-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7501076.png)

